molecular formula C19H16ClFN4O3 B11199151 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11199151
M. Wt: 402.8 g/mol
InChI Key: HHYVETDUZKHVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that features a pyridazine ring, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O3/c20-12-2-1-3-15(10-12)22-17(26)11-25-18(27)9-8-16(24-25)19(28)23-14-6-4-13(21)5-7-14/h1-7,10H,8-9,11H2,(H,22,26)(H,23,28)

InChI Key

HHYVETDUZKHVHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.